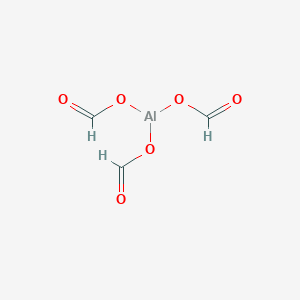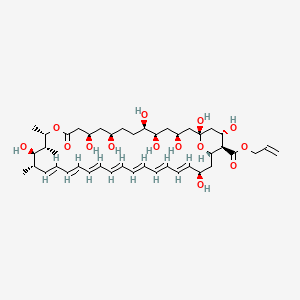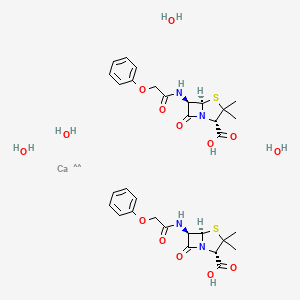
Phenoxymethylpenicillin calcium dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxymethylpenicillin calcium dihydrate, also known as penicillin V calcium dihydrate, is a narrow-spectrum antibiotic belonging to the penicillin class. It is used to treat mild to moderately severe infections caused by penicillin G-sensitive microorganisms. This compound is particularly effective against infections in the respiratory tract, skin, and soft tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenoxymethylpenicillin calcium dihydrate is synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetic acid. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation, followed by extraction and purification. The fermentation broth is filtered to remove mycelium, and the filtrate is subjected to solvent extraction to isolate the penicillin. The crude penicillin is then purified through crystallization and converted to its calcium salt form .
Análisis De Reacciones Químicas
Types of Reactions
Phenoxymethylpenicillin calcium dihydrate undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the formation of inactive penicilloic acid.
Oxidation: The phenoxy group can undergo oxidation under specific conditions.
Substitution: The amide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-lactamases or acidic/alkaline conditions.
Oxidation: Typically requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or alcohols under mild conditions.
Major Products
Penicilloic acid: Formed from hydrolysis of the β-lactam ring.
Oxidized derivatives: Resulting from oxidation of the phenoxy group.
Substituted amides: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Phenoxymethylpenicillin calcium dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth and resistance mechanisms.
Medicine: Utilized in clinical research to develop new formulations and delivery methods for penicillin antibiotics.
Mecanismo De Acción
Phenoxymethylpenicillin calcium dihydrate exerts its antibacterial effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Phenoxymethylpenicillin calcium dihydrate is similar to other β-lactam antibiotics, such as:
Penicillin G (benzylpenicillin): Similar spectrum of activity but less stable in acidic conditions.
Amoxicillin: Broader spectrum of activity and more effective against a wider range of bacteria.
Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its stability in acidic conditions, making it suitable for oral administration. It is also less likely to cause gastrointestinal disturbances compared to other penicillins .
Propiedades
Número CAS |
73368-74-8 |
|---|---|
Fórmula molecular |
C32H44CaN4O14S2 |
Peso molecular |
812.9 g/mol |
InChI |
InChI=1S/2C16H18N2O5S.Ca.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 |
Clave InChI |
YIBFZCDNUMVGEY-CJHXQPGBSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.O.O.O.O.[Ca] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.O.O.O.O.[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


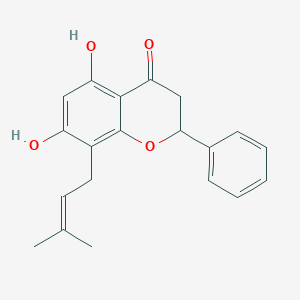
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
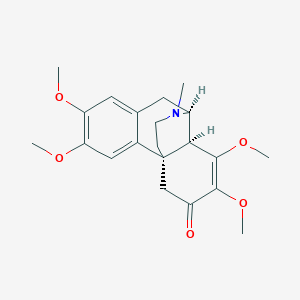
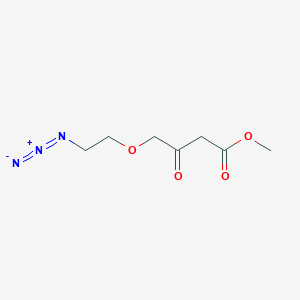
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
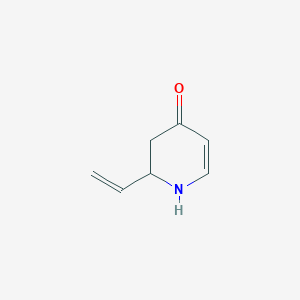
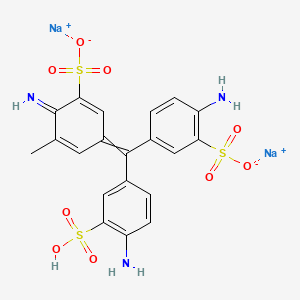
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
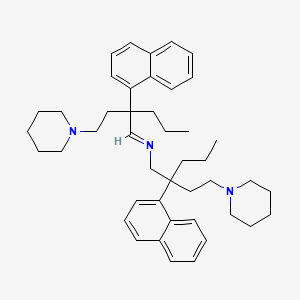
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
